Product packaging for Iso-fmn(Cat. No.:CAS No. 28848-42-2)

Iso-fmn

Cat. No.: B1229241
CAS No.: 28848-42-2
M. Wt: 456.3 g/mol
InChI Key: HRBRRLFZEHESIR-WDMOLILDSA-N
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Description

Contextualization within Flavin Coenzyme Biochemistry and Biological Redox Processes

Flavin coenzymes, primarily Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD), are ubiquitous and essential molecules in all domains of life. nih.govnih.gov Derived from riboflavin (B1680620) (Vitamin B2), these molecules are critical prosthetic groups for a large class of enzymes known as flavoproteins. nih.govpageplace.de Flavoproteins catalyze a wide array of biological oxidation-reduction (redox) reactions that are fundamental to cellular metabolism. nih.govnumberanalytics.com Their chemical activity is centered on the isoalloxazine ring system, which can reversibly accept and donate one or two electrons, allowing it to cycle between oxidized (FMN, FAD), one-electron reduced semiquinone (FMNH•, FADH•), and two-electron reduced hydroquinone (B1673460) (FMNH₂, FADH₂) states. nih.govcabidigitallibrary.org This versatility makes them key players in numerous metabolic pathways, including the electron transport chain responsible for cellular energy production. numberanalytics.com

Iso-FMN is a derivative of FMN, structurally differing in the placement of methyl groups on the isoalloxazine ring. ontosight.ai Specifically, it is identified as 6,7-dimethylisoalloxazine, in contrast to the 7,8-dimethyl arrangement in standard FMN. ontosight.ainih.gov This seemingly minor structural alteration significantly impacts the molecule's electronic structure, which in turn modifies its redox potential and its interactions with the protein environment of enzymes. ontosight.ai While this compound can still participate in electron transfer reactions, its altered properties often influence substrate specificity and catalytic efficiency in distinct ways compared to its natural counterpart. ontosight.ai

Rationale for Investigating this compound Analogs as Structural and Mechanistic Probes

The investigation of synthetic flavin analogs like this compound is a cornerstone of modern enzymology. A key advantage for researchers is that in many flavoproteins, the native FMN or FAD coenzyme is not covalently bound and can be reversibly removed to create an apoenzyme (the protein part without the cofactor). uni-konstanz.deuni-konstanz.de This apoenzyme can then be reconstituted with a chemically modified flavin, such as this compound, allowing for targeted studies. uni-konstanz.de The rationale for this approach is multifaceted:

Probing the Enzyme Active Site: The unique spectroscopic properties of flavin analogs can be exploited. When an analog like this compound binds to an apoenzyme, changes in its absorbance or fluorescence spectra can provide valuable information about the polarity and physical environment of the enzyme's active site. uni-konstanz.deuni-konstanz.de

Elucidating Reaction Mechanisms: By replacing the native flavin with an analog that has altered chemical properties, scientists can dissect complex enzyme mechanisms. uni-konstanz.de If the modification in the analog affects a specific step in the catalytic cycle, it provides strong evidence for the role of that particular chemical group or position on the flavin ring in the reaction. uni-konstanz.de For instance, the use of this compound in lactate (B86563) oxidase has helped clarify individual steps in its catalytic pathway. psu.edu

Overview of Key Academic Research Trajectories for this compound Derivatives

Academic research has employed this compound and other analogs across several key trajectories to unravel the complexities of flavoenzymes.

A primary research avenue involves the reconstitution of purified apo-flavoproteins with this compound. Classic studies on enzymes like lactate oxidase and flavodoxin have been central to this approach. uni-konstanz.depsu.eduresearchgate.net For example, when the native FMN of lactate oxidase was replaced with this compound, the resulting enzyme remained catalytically active, which allowed for a direct comparison of its kinetic and spectral properties against the native enzyme. psu.edu Similarly, complexes of this compound with apoflavodoxin were found to be catalytically active, enabling detailed studies of flavin-protein interactions. researchgate.netcolab.ws

Another significant research trajectory uses this compound to explore novel or unusual flavin-binding proteins. A study on a putative protease from the bacterium Bacteroides thetaiotaomicron characterized an unprecedented flavin-binding site. nih.gov Researchers used isothermal titration calorimetry to measure the binding affinity of various flavin analogs, including this compound. The results showed that this compound bound even more tightly to the protein than its natural counterpart, FMN, providing crucial data on the specificity and nature of this unique binding pocket. nih.gov

More broadly, this compound is part of a larger toolkit of modified flavins used to probe flavoprotein structure and function. uni-konstanz.deuni-konstanz.de These studies contribute to a fundamental understanding of enzymatic catalysis and have potential applications in biotechnology, where this compound has been explored as a cofactor for enzymes in engineered metabolic pathways, such as those for biofuel production. ontosight.ai

Research Data Tables

Table 1: Binding Affinities of Flavin Analogs to a Putative Protease from Bacteroides thetaiotaomicron

The following table presents the dissociation constants (Kd) for various flavin compounds, demonstrating the tight binding of this compound compared to the natural FMN coenzyme in this specific protein. Data sourced from isothermal titration calorimetry experiments. nih.gov

Flavin CompoundDissociation Constant (Kd) in nM
This compound 20.3
FMN38.6
Riboflavin74.3
Iso-riboflavin83.1
5-Deaza-riboflavin88.0
8-Amino-riboflavin100.2

Table 2: Selected Flavoenzymes Studied Using this compound as a Probe

This table summarizes key enzymes that have been reconstituted with this compound to investigate their biochemical properties.

EnzymeOrganism/SourcePrimary Research FocusReferences
Lactate OxidaseMycobacterium smegmatisMechanistic studies, role of flavin structure in catalysis, analysis of kinetic constants. psu.edu
FlavodoxinPeptostreptococcus elsdeniiFlavin-protein interactions, catalytic activity of reconstituted complex, redox properties. researchgate.netcolab.ws
Putative ProteaseBacteroides thetaiotaomicronCharacterization of a novel flavin-binding site, determination of binding affinities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N4O9P B1229241 Iso-fmn CAS No. 28848-42-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28848-42-2

Molecular Formula

C17H21N4O9P

Molecular Weight

456.3 g/mol

IUPAC Name

[(2R,3S,4S)-5-(6,7-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C17H21N4O9P/c1-7-3-4-9-12(8(7)2)18-13-15(19-17(26)20-16(13)25)21(9)5-10(22)14(24)11(23)6-30-31(27,28)29/h3-4,10-11,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t10-,11+,14-/m0/s1

InChI Key

HRBRRLFZEHESIR-WDMOLILDSA-N

SMILES

CC1=C(C2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O)C

Isomeric SMILES

CC1=C(C2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C

Canonical SMILES

CC1=C(C2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O)C

Other CAS No.

28848-42-2

Synonyms

iso-FMN

Origin of Product

United States

Synthetic Methodologies and Preparation of Iso Fmn Analogs for Research

Chemical Synthesis of Isoalloxazine Ring-Modified Flavin Analogs

Chemical synthesis provides a versatile platform for introducing a wide array of modifications to the isoalloxazine ring of FMN. These approaches allow for the systematic alteration of the flavin's electronic and steric properties, which is essential for probing its function in a protein environment. uni-freiburg.de

Modifying the methylation pattern of the xylene moiety of the isoalloxazine ring is a common strategy to study the influence of these methyl groups on the electronic structure and function of the flavin cofactor. aip.org The synthesis of demethylated FMN analogs such as 7-demethyl-FMN, 8-demethyl-FMN, and 7,8-didemethyl-FMN typically starts from modified riboflavin (B1680620) precursors, which are then phosphorylated to yield the corresponding FMN analog. aip.orgnih.gov

A general synthetic route for these analogs involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with alloxan (B1665706). For instance, the synthesis of 7-demethyl-riboflavin can be achieved by reacting 3-fluoro-4-nitrotoluene (B108573) with D-ribitylamine, followed by reduction of the nitro group and subsequent condensation with alloxan monohydrate. aip.org The resulting 7-demethyl-riboflavin is then phosphorylated to produce 7-demethyl-FMN. A similar strategy is used for 7,8-didemethyl-FMN by starting with 2-nitro-fluorobenzene. aip.org The final phosphorylation step is often carried out using reagents like pyrophosphoryl chloride or can be achieved biocatalytically. aip.org

A robust four-step synthesis for 7,8-didemethyl-8-hydroxy-5-deazariboflavin, a precursor to the F420 cofactor, has also been developed, starting from 6-chlorouracil, 2-chloro-4-hydroxybenzaldehyde, and a protected D-ribose. beilstein-journals.orgnih.govresearchgate.net This highlights the modularity of chemical synthesis in creating complex flavin analogs.

Table 1: Synthetic Strategies for Demethylated Riboflavin Analogs

Analog Starting Materials Key Reaction Steps Reference
7-demethyl-riboflavin 4-Nitro-3-fluorotoluene, D-ribitylamine, Alloxan monohydrate 1. Nucleophilic aromatic substitution. 2. Nitro group reduction. 3. Condensation with alloxan. aip.org
8-demethyl-riboflavin Published procedures are available for the riboflavin analog. The riboflavin analog is subsequently phosphorylated. aip.org
7,8-didemethyl-riboflavin 2-Nitro-fluorobenzene, D-ribitylamine, Alloxan monohydrate 1. Nucleophilic aromatic substitution. 2. Nitro group reduction. 3. Condensation with alloxan. aip.org

| 7,8-didemethyl-8-hydroxy-5-deazariboflavin | 6-Chlorouracil, 2-Chloro-4-hydroxybenzaldehyde, Protected D-ribose | 1. Synthesis of protected ribitylamine. 2. Condensation reactions to build the heterocyclic core. 3. Deprotection. | beilstein-journals.orgnih.gov |

Isotopically labeled flavins are indispensable tools for mechanistic and structural studies of flavoenzymes using techniques like NMR, EPR, IR, and Raman spectroscopy. researchgate.netnih.gov Chemo-enzymatic synthesis is a powerful approach to produce FMN isotopologues with high isotopic enrichment at specific positions. nih.gov

A five-step chemo-enzymatic synthesis has been described for preparing FMN isotopologues labeled with ¹³C and ¹⁵N in the pyrimidine (B1678525) and pyrazine (B50134) rings of the isoalloxazine core. nih.gov This method provides access to a variety of labeled FMNs from readily available precursors. nih.gov Another approach involves the condensation of appropriately ¹³C-labeled precursors, such as labeled diacetyl, with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to produce labeled 6,7-dimethyl-8-ribityllumazine. nih.gov This lumazine (B192210) is then converted to the correspondingly labeled riboflavin by riboflavin synthase, which can subsequently be phosphorylated to FMN. nih.gov This method allows for the selective labeling of any carbon atom in the xylene ring. nih.gov

Synthesis of flavins with deuterated methyl groups has also been accomplished. uni-freiburg.de These labeled compounds are valuable for characterizing the properties of photoreceptors like the LOV2 domain of Avena sativa phototropin. uni-freiburg.de Selective isotope labeling, particularly of methyl groups, is crucial for NMR studies of large protein-ligand complexes, as it can simplify complex spectra and provide key structural information. d-nb.infoibs.fr

Table 2: Examples of Site-Selective Isotope Labeling in Flavin Analogs

Isotope(s) Labeled Position(s) Synthetic Method Application Reference(s)
¹³C, ¹⁵N Pyrazine and pyrimidine rings Five-step chemo-enzymatic synthesis NMR, IR, Raman, Mass Spectrometry researchgate.netnih.gov
¹³C C-6α, C-6, C-7, C-7α Condensation with ¹³C-labeled diacetyl followed by enzymatic conversion NMR Spectroscopy nih.gov

| ²H (Deuterium) | C-7 and C-8 methyl groups | Multi-step chemical synthesis | Photophysical studies of photoreceptors | uni-freiburg.de |

Strategies for Demethylation and Other Substituent Modifications (e.g., 7-demethyl-, 8-demethyl-, 7,8-didemethyl-FMN)

Biocatalytic Approaches for Analog Production and Functionalization

Biocatalysis offers an efficient and highly specific alternative to chemical synthesis for producing FMN and its analogs. mdpi.com Enzymes can operate under mild conditions and often exhibit high regioselectivity and stereospecificity, which can be difficult to achieve through traditional chemical methods. d-nb.info

A significant development in this area is the engineering of FAD synthetase from Corynebacterium ammoniagenes. nih.govsci-hub.se By deleting the N-terminal adenylation domain, a truncated enzyme (tcRFK) was created that functions as a robust riboflavin kinase. nih.govsci-hub.se This engineered biocatalyst efficiently and quantitatively phosphorylates riboflavin and a variety of riboflavin analogs directly to their corresponding FMN cofactors on a preparative scale. nih.govsci-hub.se This one-step enzymatic process simplifies the traditional two-step method that involves conversion to FAD followed by hydrolysis. nih.gov The substrate promiscuity of this enzyme makes it highly suitable for producing a range of FMN analogs with modifications in the isoalloxazine ring. sci-hub.seresearchgate.net

Enzymatic functionalization can also be used to introduce new chemical groups onto the flavin scaffold. nih.gov Flavin-dependent enzymes themselves can catalyze a wide range of reactions, including C-H bond hydroxylation. nih.gov While often studied in the context of substrate modification, the principles of enzymatic functionalization can be applied to the flavin cofactor itself, opening avenues for novel analog synthesis. nih.govboku.ac.at For example, the discovery of enzymes that catalyze the prenylation of reduced FMN at the N5 position demonstrates a novel biochemical functionalization pathway. nih.gov

Advanced Purification and Characterization Techniques for Research-Grade Iso-FMN Analogs

The preparation of high-purity FMN analogs is critical for their use in research. Advanced chromatographic techniques are essential for purifying the synthesized products and separating them from starting materials and side products.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification of FMN and its analogs. aip.org Reversed-phase columns, such as C18, are effective for separating flavins based on their hydrophobicity. aip.org For instance, a purification protocol for demethylated FMN analogs utilizes a LiChrospher RP-18 column with a linear gradient of methanol (B129727) in water. aip.org Fast Protein Liquid Chromatography (FPLC) is another powerful technique, particularly for purifying proteins and enzymes used in or produced during biocatalytic synthesis, but it can also be adapted for smaller molecules like flavins. unl.edu

Once purified, the identity and structural integrity of the FMN analogs must be confirmed. A suite of spectroscopic and analytical techniques is employed for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the structure of the isoalloxazine ring and the presence or absence of specific substituents, such as methyl groups. aip.org Isotope-edited NMR experiments are crucial for analyzing site-specifically labeled analogs. researchgate.netnih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized analogs, verifying the successful incorporation of modifications or isotopic labels. nih.gov

UV-Visible Absorbance Spectroscopy: The electronic absorption spectrum is a characteristic feature of the flavin's isoalloxazine ring. Modifications to the ring system result in shifts in the absorption maxima, providing a quick diagnostic tool. nih.govnih.gov

Fluorescence Spectroscopy: Isoalloxazines are typically fluorescent, and changes in the substitution pattern can alter the fluorescence quantum yield and emission wavelength. unl.eduwiley-vch.de

Isothermal Titration Calorimetry (ITC): When studying the interaction of FMN analogs with proteins, ITC is used to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction. nih.gov

Table 3: Purification and Characterization Techniques for FMN Analogs

Technique Purpose Key Findings/Information Obtained Reference(s)
High-Performance Liquid Chromatography (HPLC) Purification Separation of FMN analogs from reaction mixtures; assessment of purity. aip.orgnih.gov
Fast Protein Liquid Chromatography (FPLC) Purification Purification of enzymes for biocatalysis and protein-flavin complexes. unl.edu
Nuclear Magnetic Resonance (NMR) Structural Characterization Confirmation of chemical structure, verification of substituent modifications and isotope incorporation. aip.orgnih.gov
Mass Spectrometry (MS) Structural Characterization Determination of exact molecular mass. nih.gov
UV-Visible Spectroscopy Characterization Analysis of electronic properties, confirmation of flavin binding to proteins via spectral shifts. nih.govnih.gov

| Isothermal Titration Calorimetry (ITC) | Functional Characterization | Measurement of binding thermodynamics (affinity, enthalpy, entropy) to apoproteins. | nih.gov |

Molecular and Electronic Structure Elucidation of Iso Fmn Analogs

Spectroscopic Characterization of Iso-FMN Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for investigating the structure and dynamics of this compound in solution. mdpi.com By analyzing the chemical shifts and coupling constants of various nuclei, researchers can deduce detailed information about the molecular framework and electronic environment.

¹H NMR spectroscopy is instrumental in characterizing modifications within the isoalloxazine ring system of this compound analogs. The chemical shifts of protons attached to the ring are sensitive to changes in the electronic environment caused by substituent groups. researchgate.net For instance, the introduction of methyl groups into the benzene (B151609) ring of isoalloxazines can lead to non-planar conformations, which is reflected in the ¹H NMR spectra. researchgate.net

Studies on various isoalloxazine derivatives have shown that the chemical shifts of protons like H-C(6) and H-C(9) are influenced by the presence of methyl groups at adjacent positions, such as C(7) and C(8). researchgate.net The asymmetry of the isoalloxazine ring can also be observed in the ¹H NMR spectra, where protons of linked chemical groups may become diastereotopic, leading to more complex signal patterns. researchgate.netbohrium.com This is particularly evident in macrocyclic structures where the isoalloxazine is linked to another moiety, causing hindered rotation and signal broadening. researchgate.netbohrium.com

In studies involving molecular recognition, changes in the ¹H NMR chemical shifts of the NH protons of both isoalloxazines and interacting receptor molecules provide clear evidence of hydrogen bond formation. unpaywall.org Downfield shifts of these NH protons indicate the formation of stronger hydrogen bonds. unpaywall.org

Compound/ComplexN-H Proton Chemical Shift (δ ppm)ObservationReference
Isoalloxazine (3a)------ unpaywall.org
Receptor (7a)------ unpaywall.org
1:1 Mixture (3a + 7a)Downfield shiftFormation of a molecular complex with three hydrogen bonds. unpaywall.org

This table is interactive. Click on the headers to sort.

¹³C NMR spectroscopy is a key technique for probing the electronic structure and spin density distribution within the isoalloxazine ring. nih.gov The ¹³C chemical shifts are correlated with the π-electron density at the corresponding carbon atoms. umich.edu A decrease in π-electron density, often due to polarization by factors like hydrogen bonding, results in a downfield shift of the ¹³C signal. umich.edu Conversely, an increase in π-electron density leads to an upfield shift. umich.edu

In studies of thioredoxin reductase, it was observed that conformational changes in the enzyme affect a large part of the protein-bound FAD moiety, which includes the isoalloxazine ring. umich.edu These changes perturb the electronic structure of the flavin, leading to significant alterations in the ¹³C NMR chemical shifts. umich.edu For example, the chemical shift of the C(2) atom is influenced not just by hydrogen bonding but also by changes in π-electron density at the C(10a) position. umich.edu The use of isotopically labeled flavins, such as those with ¹³C enrichment, is often necessary to obtain detailed information, as the natural abundance of ¹³C is low. copernicus.org

Carbon AtomChemical Shift ChangeInterpretationReference
C(2)Downfield shiftDecrease in π-electron density due to hydrogen bonding and electronic effects from C(10a). umich.edu
C(10a)Upfield/Downfield shiftReflects changes in π-electron density distribution within the isoalloxazine ring. umich.edu

This table is interactive. Click on the headers to sort.

Multi-nuclear NMR, which involves the study of nuclei other than ¹H and ¹³C (such as ¹⁵N, ³¹P, and ¹⁹F), provides a more comprehensive picture of the conformational and interaction dynamics of this compound. nih.govman.ac.uk These approaches are particularly powerful for studying protein-ligand complexes in detail. nih.govharvard.edu

For instance, ³¹P NMR can be used to study the phosphate (B84403) group of FMN, providing insights into its environment and interactions within a protein. umich.edumdpi.com Studies on thioredoxin reductase have shown that the ³¹P NMR spectra of the FAD cofactor undergo considerable changes upon reduction, indicating conformational rearrangements and altered interactions with the apoprotein. umich.edu

¹⁵N NMR is valuable for studying the nitrogen atoms within the isoalloxazine ring. The chemical shifts of these nitrogen atoms are sensitive to their hybridization state and electronic environment. umich.edu For example, the N(1) and N(5) atoms in the oxidized state are pyridine-type nitrogens, and their chemical shifts can be perturbed by interactions such as hydrogen bonding. umich.edu

¹⁹F NMR has been employed in studies of flavin analogs where fluorine atoms are introduced as probes. researchgate.net The ¹⁹F chemical shift is highly sensitive to the local environment, making it an excellent tool for detecting changes in protein-cofactor interactions upon complex formation. researchgate.net

Carbon (13C) NMR for Spin Density Distribution and Electronic Structure

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy

EPR and ENDOR spectroscopy are indispensable techniques for characterizing the paramagnetic radical states of this compound, which are often transient intermediates in biochemical reactions. nih.govfrontiersin.org

The semiquinone form of this compound is a radical species that can exist in neutral or anionic states. unizar.es EPR spectroscopy can distinguish between these states based on the line width of the signal. unizar.es However, EPR spectra of flavoprotein radicals are often poorly resolved due to anisotropic broadening. umich.edu

ENDOR spectroscopy provides much higher resolution, allowing for the determination of hyperfine coupling constants between the unpaired electron and nearby magnetic nuclei, such as protons. umich.eduresearchgate.net These hyperfine couplings are a sensitive probe of the spin density distribution within the isoalloxazine ring and can reveal subtle changes in the flavin's environment upon substrate binding or protein modification. unizar.esnih.gov

Studies on flavodoxin have utilized ENDOR to assign hyperfine couplings to specific protons of the isoalloxazine ring, such as those of the C(8)-CH₃ group and the C(6)-H proton. umich.edu The use of this compound, where the C(7) and C(8) substituents are altered, was instrumental in these assignments. umich.edu The hyperfine coupling of the 8-methyl protons is particularly sensitive to the polarity of the flavin binding site. unizar.esnih.gov For example, in chorismate synthase, the isotropic hyperfine coupling of the 8-methyl protons changes depending on whether the substrate or the product is bound, indicating a critical dependence of the spin density distribution on the nature of the ligand. nih.gov

FlavoproteinRadical StateHyperfine Coupling (A_iso) of 8-CH₃ protons (MHz)ConditionReference
Chorismate SynthaseNeutral Semiquinone8.58With (6R)-6-fluoro-EPSP nih.gov
Chorismate SynthaseNeutral Semiquinone~8.08With chorismate nih.gov
Ferredoxin-NADP+ reductase (FNR)Neutral Semiquinone8.12Free enzyme unizar.es
Ferredoxin-NADP+ reductase (FNR)Neutral Semiquinone7.72With NADP+ unizar.es

This table is interactive. Click on the headers to sort.

Determination of Isotropic g-Values and Hyperfine Coupling Constants

Electron Paramagnetic Resonance (EPR) and related techniques are indispensable for characterizing the radical species of this compound analogs. These methods allow for the precise determination of isotropic g-values and hyperfine coupling constants (hfcs), which are sensitive to the electronic structure and the immediate environment of the flavin.

The g-value, a dimensionless quantity, characterizes the magnetic moment of the unpaired electron. For many flavin radicals, the isotropic g-values are close to that of the free electron (approximately 2.0023). However, small deviations, known as the g-shift (Δg), can provide valuable information about the spin-orbit coupling and the nature of the radical. In radical pair systems, the sign of Δg between the two radical species is a crucial parameter in analyzing chemically induced dynamic nuclear polarization (CIDNP) effects. aip.org

Hyperfine coupling constants quantify the interaction between the unpaired electron and magnetic nuclei within the molecule. These constants are directly proportional to the electron spin density at the nucleus and are thus a powerful probe of the electronic wavefunction. nih.gov In flavin radicals, significant hyperfine couplings are typically observed for protons and other magnetic nuclei within the isoalloxazine ring system. nih.gov For instance, in neutral flavin radicals, the proton attached to the N(5) position exhibits a large isotropic hyperfine coupling constant, often exceeding 20 MHz, due to the high localization of unpaired electron spin density at this position. aip.org

Density Functional Theory (DFT) calculations are frequently employed to complement experimental findings, providing theoretical predictions of g-tensors and hyperfine coupling constants. aip.orgd-nb.info These calculations, often using functionals like B3LYP with basis sets such as EPR-II, help in the assignment of experimental spectra and provide deeper insights into the electronic structure. aip.org

Table 1: Experimentally Determined and Calculated Isotropic Hyperfine Couplings for Flavin Radicals aip.org

NucleusExperimental (Photo-CIDNP)Calculated (DFT)
H6NormalizedAbsolute and Relative Values
H8αNormalizedAbsolute and Relative Values
H5Not Observed-

Note: Experimental values from photo-CIDNP are often normalized with respect to a specific proton's hyperfine coupling constant. DFT calculations provide absolute values.

Analysis of Unpaired Electron-Spin Density Distribution within the Isoalloxazine Moiety

The distribution of the unpaired electron spin density across the isoalloxazine moiety is a key determinant of the chemical reactivity and spectroscopic properties of this compound radical analogs. This distribution is highly sensitive to factors such as the protonation state of the flavin and the nature of substituents on the isoalloxazine ring. nih.govnih.gov

In the neutral radical state, a significant portion of the spin density resides on the pyrazine (B50134) and pyrimidine (B1678525) rings of the isoalloxazine moiety, particularly at the N(5) position. nih.gov However, upon deprotonation of N(5) to form the anionic radical, a substantial redistribution of spin density occurs. This shift moves the unpaired electron density towards the less polar xylene ring. nih.govnih.gov This redistribution is experimentally observable through changes in hyperfine coupling constants. For example, the hyperfine coupling constants of the H(8α) methyl group and the H(6) proton are significantly larger in the anion radical compared to the neutral radical. nih.gov

The substitution pattern on the isoalloxazine ring also influences the spin density distribution. Removal or alteration of the methyl groups at the C(7) and C(8) positions can modulate the electronic structure of the radical. aip.org These modifications are crucial for understanding the role of the flavin's methyl groups in intraprotein electron transfer reactions. aip.orguni-freiburg.de Electron-nuclear double resonance (ENDOR) spectroscopy is a powerful technique that provides high-resolution information on hyperfine couplings, allowing for a detailed mapping of the spin density distribution. nih.govnih.gov

Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) Studies for Radical Pair Analysis

Photo-CIDNP is a powerful NMR technique used to study transient radical species generated by light excitation. aip.orgnih.gov This method provides enhanced nuclear spin polarization, allowing for the detection of short-lived radicals that are often difficult to observe with conventional EPR. aip.orgresearchgate.net The technique relies on the formation of a spin-correlated radical pair (SCRP) upon photoexcitation. aip.orgresearchgate.net

The sign and magnitude of the CIDNP enhancement are governed by Kaptein's sign rule, which depends on several parameters: the multiplicity of the precursor state (triplet or singlet), the fate of the radical pair (recombination or escape), the sign of the g-value difference (Δg) between the two radicals, and the sign of the isotropic hyperfine coupling constant of the observed nucleus. aip.org By analyzing the CIDNP patterns, one can deduce information about the electronic structure of the radicals, the mechanism of their formation, and their subsequent reactions. aip.orguni-freiburg.de

Photo-CIDNP has been successfully applied to study this compound analogs and their interactions with other molecules, such as amino acids. uni-freiburg.deaip.org For instance, in studies involving flavin and tryptophan, photoinduced electron transfer leads to the formation of a flavin anion radical and a tryptophan cation radical. uni-freiburg.de The analysis of the resulting CIDNP spectra provides insights into the precursor state (typically a triplet state for flavins) and the hyperfine couplings of the radical species. uni-freiburg.de

UV-Visible Absorption and Fluorescence Spectroscopy

UV-visible and fluorescence spectroscopy are fundamental tools for investigating the electronic transitions and excited-state properties of this compound analogs in their various redox and ionization states.

Steady-State Spectroscopic Properties in Different Redox States

The isoalloxazine ring of flavins can exist in three primary redox states: oxidized, semiquinone (one-electron reduced), and hydroquinone (B1673460) (two-electron reduced). wiley-vch.de Each of these states has a distinct UV-visible absorption spectrum.

Oxidized State: The oxidized form of flavins typically exhibits two prominent absorption bands in the visible and near-UV regions. aip.orgnih.gov The band at around 450 nm is attributed to the S₀ → S₁ electronic transition (π → π* character), while the band around 370 nm is a composite of several transitions. aip.org The exact peak positions can be influenced by the solvent and the protein environment. nih.gov

Semiquinone Radical State: The one-electron reduced semiquinone can exist as a neutral radical or an anion radical, depending on the pH. scispace.com These two forms have distinct absorption spectra, allowing for their differentiation. scispace.com

Hydroquinone State: The two-electron reduced hydroquinone is generally pale yellow and has a characteristic absorption spectrum that is also pH-dependent. scispace.com

Fluorescence is a characteristic feature of the oxidized state of many flavins, with an emission peak typically around 530 nm in solution. nih.gov The fluorescence intensity can be quenched by various processes, including electron transfer. nih.gov The radical and fully reduced states are generally very weakly fluorescent or non-fluorescent. nih.gov

Table 2: Typical Spectroscopic Properties of Flavins in Different Redox States nih.gov

Redox StateAbsorption Maxima (nm)Emission Maximum (nm)
Oxidized~375, ~450~530
Anionic Radical~420Very Weak
Neutral Radical~580Very Weak
Anionic Hydroquinone~360Very Weak
Neutral Hydroquinone~360Very Weak
pH-Dependent Spectroscopic Changes and Ionization States

The spectroscopic properties of this compound analogs are highly dependent on the pH of the solution, as different functional groups on the isoalloxazine ring can be protonated or deprotonated. researchgate.netresearchgate.net The pKa values for these ionizations can be determined by monitoring the changes in the absorption or fluorescence spectra as a function of pH. nih.govcore.ac.uk

In the oxidized state, the N(3) position of the isoalloxazine ring can be deprotonated at alkaline pH, leading to the formation of an anionic species with a distinct absorption spectrum. researchgate.net In strongly acidic conditions, the N(1) position can be protonated, forming a cationic species. researchgate.net

The redox potentials of flavins are also pH-dependent, reflecting the proton-coupled nature of the electron transfer reactions. scispace.com The pKa of the N(5) atom in the semiquinone radical is around 8.5 in aqueous solution but can be significantly altered within a protein environment. scispace.com Similarly, the pKa of the N(1) atom in the hydroquinone state is around 6.7 in free flavin. scispace.comnih.gov These pH-dependent equilibria are crucial for the catalytic function of flavoenzymes.

Ultrafast Fluorescence Dynamics and Excited-State Processes

Time-resolved fluorescence spectroscopy provides insights into the dynamic processes that occur in the excited state of this compound analogs on timescales ranging from femtoseconds to nanoseconds. nih.govacs.org Upon photoexcitation, the flavin molecule can undergo several competing processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay pathways such as internal conversion and photoinduced electron transfer. nih.govunige.ch

In solution, excited FMN typically has a fluorescence lifetime of several nanoseconds. nih.gov However, in the presence of electron donors like tryptophan or tyrosine residues in proteins, ultrafast photoinduced electron transfer can occur, leading to a significant quenching of the fluorescence and a much shorter excited-state lifetime, often in the picosecond or even femtosecond range. acs.orgacs.org The rate of this electron transfer is highly dependent on the distance and orientation between the flavin and the donor residue. acs.orgacs.org

The solvent environment also plays a critical role in the excited-state dynamics. Solvent relaxation around the excited chromophore, which involves the reorientation of solvent dipoles in response to the change in the flavin's dipole moment upon excitation, can be observed as a time-dependent shift in the fluorescence spectrum. unige.ch

Computational and Theoretical Modeling of this compound

Computational and theoretical modeling serves as a powerful tool to investigate the molecular and electronic properties of isoalloxazine (this compound) analogs. These methods provide detailed insights into characteristics that are often challenging to observe experimentally. By simulating the behavior of this compound at the atomic level, researchers can elucidate its electronic structure, conformational flexibility, and electrochemical properties, which are fundamental to its function.

Density Functional Theory (DFT) Calculations for Electronic Parameters and Hyperfine Couplings

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for calculating the electronic parameters and hyperfine coupling constants of flavin radicals. researchgate.netnih.gov Hyperfine couplings, which describe the interaction between an unpaired electron's spin and the magnetic moments of nearby nuclei, offer profound insights into the distribution of spin density within a molecule. researchgate.netnih.gov

DFT calculations have been successfully employed to predict isotropic hyperfine coupling constants for flavin radicals. aip.org These theoretical predictions are often correlated with experimental data from techniques like Electron-Nuclear Double Resonance (ENDOR) and photochemically induced dynamic nuclear polarization (photo-CIDNP) to validate the computational models. researchgate.netaip.org For instance, studies on flavin mononucleotide (FMN) radicals have shown a strong correlation between DFT-predicted isotropic hyperfine coupling constants (Aiso) and experimental values, confirming the accuracy of the computational approach. aip.orgaip.org

The process involves optimizing the geometry of the flavin radical and then calculating the hyperfine coupling constants using a suitable functional and basis set, such as B3LYP/EPR-II. aip.org The calculated values are crucial for interpreting complex experimental spectra and for understanding how chemical modifications, like the removal or substitution of methyl groups on the isoalloxazine ring, affect the electronic structure of the radical. aip.org DFT calculations can also reveal how the spin density is distributed across the isoalloxazine ring system, with significant density often located on the pyrazine and xylene moieties. researchgate.netaip.org

NucleusRadical StateExperimental Aiso (MHz) (Normalized)Calculated Aiso (MHz) (B3LYP/EPR-II)
H8αFMNH•1.001.00
H6FMNH•-0.34-0.36
H7αFMNH•0.810.82
H8αFMN•−1.001.00
H6FMN•−-0.42-0.42
H7αFMN•−0.900.92
This table presents a selection of normalized experimental and DFT-calculated isotropic hyperfine couplings for FMN radicals, demonstrating the correlation between theoretical predictions and experimental data. Data sourced from studies on FMN and its analogs. aip.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flavin Planarity

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations provide critical insights into its conformational dynamics and the planarity of the isoalloxazine ring, which are closely linked to its function and excited-state properties. nih.gov

MD studies have revealed that the isoalloxazine ring is not static. In its reduced form, the ring tends to adopt a bent or "butterfly" conformation, while the oxidized form is generally planar due to extensive electron delocalization. nih.gov This flexibility is crucial for the cofactor's role in enzymatic reactions. The activation barrier for this butterfly bending motion is relatively small, allowing for dynamic transitions between conformations. nih.gov

Simulations of FMN and flavin adenine (B156593) dinucleotide (FAD) in aqueous solutions and within protein environments have demonstrated that the surrounding environment significantly influences conformational dynamics. nih.govresearchgate.net For example, in FMN-binding proteins, MD simulations have shown that the interactions between the isoalloxazine ring and nearby aromatic amino acids can lead to non-equivalent conformations even in structurally similar protein subunits. nih.govresearchmap.jp These simulations track key parameters such as the distances and inter-planar angles between the isoalloxazine ring and amino acid residues over time to characterize the conformational landscape. nih.gov The simulations also show that the flavin ring can exist in "stacked" conformations, where it interacts with another aromatic moiety (like the adenine in FAD), and "open" or unstacked conformations. researchgate.net These distinct conformational states have different dynamic properties and fluorescence lifetimes. researchgate.netresearchgate.net

Flavin StateRing ConformationDynamic Behavior
Oxidized FlavinPlanarLong excited-state lifetime (nanoseconds)
Reduced Flavin (Neutral & Anionic)Bent ("Butterfly")Ultrafast deactivation (picoseconds)
Anionic Semiquinone RadicalBent ("Butterfly")Ultrafast deactivation (picoseconds)
This table summarizes the correlation between the planarity of the isoalloxazine ring and its excited-state dynamics, as observed in spectroscopic and MD studies. nih.gov

Advanced Quantum Mechanical Approaches for Redox Potential Predictions

The redox potential of a molecule is a measure of its tendency to acquire electrons and be reduced. Accurately predicting the redox potential of biomolecules like this compound is a significant challenge for computational chemistry due to the complexity of the systems and the influence of the surrounding environment. nih.gov Advanced quantum mechanical (QM) approaches, often combined with classical molecular mechanics (MM) in hybrid QM/MM models, are employed to tackle this challenge. nih.govmdpi.com

These methods calculate the free energy change of the redox reaction. A common approach involves using a thermodynamic cycle that breaks down the redox free energy in solution into gas-phase redox free energies and the solvation free energies of the reactants and products. nih.govresearchgate.net The gas-phase energies are calculated using high-level QM methods, while solvation effects are accounted for using continuum solvation models or by explicitly including solvent molecules in the QM/MM calculations. nih.govmdpi.com

The choice of the QM method, including the density functional and basis set, is critical for obtaining accurate results. mdpi.comacs.org For complex systems, QM/MM methods are particularly powerful. In this approach, the redox-active core (the isoalloxazine ring of FMN) is treated with quantum mechanics, while the rest of the protein and solvent environment is described by a classical force field. nih.gov This partitioning allows for a computationally feasible yet accurate description of the electronic changes during the redox process within a complex biological matrix. Studies have shown that including the polarization of the environment in the model is crucial for achieving good agreement with experimental redox potentials. nih.gov These computational strategies are essential for understanding how the protein environment "tunes" the redox potential of the flavin cofactor to suit its specific biological function. mdpi.com

Computational MethodDescriptionKey Advantage
DFT with Continuum Solvation Calculates gas-phase redox free energy with DFT and adds a correction for the solvent environment using a dielectric continuum model. nih.govComputationally efficient for screening and initial predictions. mdpi.com
QM/MM Simulations Treats the redox center (this compound) with quantum mechanics and the surrounding protein/solvent with molecular mechanics. nih.govBalances accuracy and computational cost for large biomolecular systems.
Thermodynamic Integration Uses molecular dynamics simulations to calculate the free energy difference between the oxidized and reduced states by gradually transforming one into the other. mdpi.comCan provide a detailed, dynamic picture of the redox process.
This table outlines advanced computational approaches used for the prediction of redox potentials in biomolecules.

Redox Chemistry and Electron Transfer Mechanisms of Iso Fmn Analogs

Characterization of Distinct Redox States: Oxidized, Semiquinone, and Hydroquinone (B1673460)

The isoalloxazine ring of iso-FMN can exist in three stable redox states: the fully oxidized (quinone), the one-electron reduced (semiquinone), and the two-electron reduced (hydroquinone) forms. scispace.comnih.gov Each state possesses unique electronic and structural characteristics that are fundamental to its role in catalysis.

Oxidized State (iso-FMNox): In its oxidized form, the isoalloxazine ring is typically planar and yellow, exhibiting characteristic absorption maxima around 370 nm and 450 nm. wiley-vch.de This state is the starting point for redox cycling, ready to accept electrons. The planarity of the ring can be influenced by its protein environment, which in turn affects its reactivity. scispace.com

Semiquinone State (iso-FMNsq): The addition of a single electron produces the semiquinone, a radical species. wiley-vch.de In solution, the semiquinone is thermodynamically unstable. scispace.com However, flavoproteins can significantly stabilize this state, allowing it to act as a crucial intermediary in one-electron transfer processes. core.ac.uk The semiquinone can exist in either a neutral (blue) or anionic (red) form, depending on the protonation state of the N5 atom, with a pKa of approximately 8.5 in aqueous solution. scispace.com The unpaired electron is delocalized across the conjugated ring system. scispace.com

Hydroquinone State (iso-FMNhq): The addition of a second electron results in the fully reduced hydroquinone form, which is typically pale yellow. scispace.com This electron-rich species is a potent reducing agent. To relieve potential antiaromaticity, the hydroquinone ring system can adopt a bent conformation along the N5-N10 axis, although the degree of bending is often modulated by the protein environment. scispace.com The hydroquinone can also exist in protonated and deprotonated forms. nih.gov

These three redox states can be readily distinguished by their unique UV-visible absorption spectra. wiley-vch.de The interconversion between these states is central to the diverse catalytic functions of flavoenzymes.

Influence of Isoalloxazine Ring Modifications on Redox Potentials

The redox potential of the isoalloxazine ring is not fixed but can be finely tuned by modifications to its structure. uni-konstanz.de Substitutions at various positions on the ring, particularly within the benzenoid portion (positions 6, 7, 8, and 9), can significantly alter the electron density and, consequently, the ease with which the flavin accepts or donates electrons. pnas.orguni-freiburg.de

Modifications at the 6 and 8 positions of the isoalloxazine ring have been shown to correlate with the Hammett σ parameters, providing a quantitative measure of the electronic effects on the reactivity at the N5 position. pnas.org Electron-withdrawing groups, such as cyano (-CN) or chloro (-Cl), generally increase the redox potential, making the flavin a better electron acceptor. Conversely, electron-donating groups, like amino (-NH2) or hydroxyl (-OH), tend to lower the redox potential.

A linear relationship has been observed between the midpoint potentials of free FMN analogs and those of the same analogs bound to an enzyme, indicating that the protein environment systematically modulates the intrinsic redox properties of the flavin. pnas.org For instance, introducing a covalent bond at the 8α-position of the isoalloxazine ring can lead to an increase in the redox potential. rug.nl

Table 1: Redox Midpoint Potentials of Free and Enzyme-Bound FMN Analogs

Note: Specific values (A, B, C, D, X, Y, Z, W) for redox potentials can vary depending on the specific experimental conditions and the protein studied. The two-electron redox potential of free flavin at pH 7 is approximately -207 mV. scispace.com

Mechanisms of Intra- and Inter-molecular Electron Transfer Pathways

Electron transfer involving this compound can occur within the same molecule (intramolecular) or between different molecules (intermolecular). These processes are fundamental to the function of flavoenzymes in cellular respiration and other metabolic pathways. nih.govrsc.orgnih.gov

Dynamics of Electron Transfer in Solution and Engineered Environments

In solution, the dynamics of electron transfer to and from this compound are influenced by factors such as solvent properties and the presence of electron donors or acceptors. nih.gov For instance, in the folded, stacked conformation of FAD (a related flavin), ultrafast intramolecular electron transfer from the adenine (B156593) moiety to the isoalloxazine ring occurs in the picosecond timescale. nih.gov

Engineered environments, such as the active sites of enzymes or synthetic protein scaffolds, provide a means to control and study these electron transfer dynamics with high precision. csic.es By mutating amino acid residues in the vicinity of the bound flavin, researchers can modulate the local environment and investigate its impact on electron transfer rates and pathways. csic.es For example, the FMN-binding domain of certain enzymes can be used to study the interaction and electron transfer with other proteins. pnas.org

Modulation of Electron Transfer Rates by Structural Variations in this compound

The rate of electron transfer can be significantly modulated by structural variations in the this compound molecule itself. The electrostatic energy between the photoproducts (the isoalloxazine anion and the donor cation) and other ionic groups within the protein has been identified as a critical factor influencing photoinduced electron transfer (PET) rates. researchgate.net

Studies on FMN-binding proteins with various single-point mutations have shown that the PET rates from aromatic amino acids (like tryptophan and tyrosine) to the excited isoalloxazine are highly dependent on these electrostatic interactions. nih.govbasicmedicalkey.com The distances between the electron donor and acceptor also play a crucial role, with shorter distances generally leading to faster electron transfer. acs.org

Table 2: Factors Influencing Electron Transfer Rates in this compound Analogs

Photoreduction Processes and Light-Driven Electron Transfer Reactivity of this compound

This compound and other flavins are photoactive molecules, meaning they can absorb light and utilize the energy to drive chemical reactions, including electron transfer. scispace.compnas.org Upon absorption of blue light, the this compound chromophore is promoted to an excited singlet state, which is a potent oxidant. pnas.org This excited state can then be reduced by an electron donor, initiating a photoreduction process.

Light-driven biocatalytic systems have been developed that employ photosensitizers to transfer electrons to FMN, which in turn reduces a substrate. rsc.org The main electron transfer pathway often involves photoexcitation of the sensitizer, followed by a series of reductive and oxidative steps involving a mediator and the enzyme-bound flavin. rsc.org In some cases, direct electron transfer from the reduced photosensitizer to FMN can occur, as can photoreduction of the excited flavin by a sacrificial electron donor. rsc.org

The study of photoreduction and light-driven electron transfer in this compound is crucial for understanding the mechanisms of blue-light photoreceptors and for the development of novel light-driven catalytic systems for applications in biotechnology and synthetic chemistry. aip.orgacs.org

Enzymatic and Protein Interactions of Iso Fmn Analogs

Cofactor Replacement Studies in Flavin-Dependent Enzymes (Flavoproteins)

Cofactor replacement studies are a cornerstone of flavoprotein research, allowing for the systematic investigation of the role of different parts of the flavin molecule in enzymatic reactions. nih.gov

The process of cofactor replacement begins with the removal of the native FMN to create an apo-flavoprotein, a protein without its flavin cofactor. wur.nl This is often achieved through methods like acid treatment or the use of chaotropic agents, followed by dialysis to separate the flavin from the protein. wur.nlspringernature.com The resulting apo-enzyme can then be reconstituted by introducing iso-FMN or other synthetic analogs. wur.nlpnas.org

Once an apo-flavoprotein is reconstituted with an this compound analog, a comparative analysis of its enzymatic activity and kinetics against the native enzyme provides crucial information. Key kinetic parameters such as the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) are determined to assess the efficiency of the reconstituted enzyme. mdpi.comwikipedia.org

The ratio kcat/KM serves as a measure of the enzyme's catalytic efficiency. mdpi.comresearchgate.net Studies have shown that modifications to the flavin ring, such as those in this compound, can significantly alter these kinetic parameters. For example, research on L-lactate oxidase reconstituted with various FMN analogs revealed a linear relationship between the redox potentials of the flavins and their catalytic activity. pnas.org This suggests that the electronic properties of the isoalloxazine ring are a major determinant of the enzyme's catalytic power.

Comparative Kinetic Parameters of Native and Analog-Reconstituted Flavoproteins
EnzymeCofactorkcat (s-1)KM (µM)kcat/KM (M-1s-1)Relative Activity (%)
L-Lactate OxidaseNative FMN120502.4 x 106100
L-Lactate Oxidase8-Cl-FMN85751.13 x 10671
FlavodoxinNative FMN---100
Flavodoxin6-OH-FMN---Reduced
Flavodoxin8-OH-FMN---Reduced

This table presents hypothetical data based on findings from various studies to illustrate the typical effects of cofactor replacement on enzyme kinetics. Actual values can vary significantly depending on the specific enzyme, analog, and experimental conditions.

The introduction of this compound into a flavoprotein's active site can also have a profound impact on its substrate specificity. ontosight.aimdpi.com The altered shape and electronic distribution of the isoalloxazine ring can change how the substrate binds and is oriented for catalysis. mdpi.com This can lead to a decrease in affinity for the native substrate or, in some cases, an increased affinity for other molecules, effectively altering the enzyme's substrate profile.

Catalytic efficiency, represented by kcat/KM, is a sensitive indicator of how well the enzyme performs with a given substrate. bakerlab.org For example, in studies with CTX-M β-lactamase, mutations in the active site that altered substrate interactions led to significant changes in catalytic efficiency for different antibiotics. nih.gov Similarly, replacing native FMN with analogs like this compound can modulate the catalytic efficiency by influencing both the rate of the chemical reaction (kcat) and the enzyme's affinity for the substrate (KM). pnas.org

Comparative Enzymatic Activity and Kinetic Analysis with Native FMN

Mechanistic Elucidation of Enzyme Function through this compound Probing

The use of this compound and its analogs extends beyond simple activity comparisons; they are powerful probes for dissecting the intricate mechanisms of enzyme action. uni-konstanz.de

The structure of the bound flavin analog provides valuable information about the active site's microenvironment. pnas.orgtum.de The fine structure of the absorption spectra of reconstituted enzymes can indicate whether the flavin is in a hydrophobic or hydrophilic environment. pnas.org For instance, the red-shifted absorption spectra observed upon reconstituting L-lactate oxidase with FMN analogs suggested a hydrophobic environment at the catalytic site. pnas.org

Furthermore, the specific interactions between the this compound analog and amino acid residues in the active site can be studied. These interactions are crucial for positioning the cofactor correctly for catalysis and for modulating its redox potential. nih.govuni-konstanz.de By observing how changes in the flavin structure affect binding and activity, researchers can infer which parts of the flavin are critical for these interactions.

This compound analogs are instrumental in studying the complex reaction pathways of flavoproteins, which often involve transient intermediates. annualreviews.orgphotophysics.com The altered electronic properties of this compound can stabilize or destabilize certain reaction intermediates, making them easier to detect and characterize using techniques like stopped-flow spectrophotometry. photophysics.comresearchgate.net

For example, in the reaction of NADPH-cytochrome P-450 reductase, which contains both FMN and FAD, the use of flavin analogs helped to identify the individual roles of each flavin and to characterize the different oxidation-reduction states of the enzyme during catalysis. researchgate.net Similarly, in nitronate monooxygenase, an FMN-dependent enzyme, studies with substrate analogs have helped to elucidate the mechanism of oxidative denitrification, which proceeds through an anionic flavosemiquinone intermediate. researchgate.net By using this compound and other analogs, researchers can trap and study such intermediates, providing a more detailed picture of the enzyme's catalytic cycle. ebi.ac.uk

Analysis of Flavin-Protein Interactions and Allosteric Modulation

The interaction between a flavin cofactor and its associated protein (an apoprotein) is a highly specific and finely tuned relationship that dictates the functional diversity of flavoenzymes. uni-konstanz.de The protein environment modulates the chemical reactivity of the flavin's isoalloxazine ring through a network of noncovalent interactions. uni-konstanz.denih.gov These interactions are critical for stabilizing the flavin molecule and tuning its redox potential to suit the specific catalytic function of the enzyme. uni-konstanz.de The binding of the cofactor is a complex process involving contributions from the different moieties of the flavin molecule: the isoalloxazine ring, the ribityl side chain, and the terminal phosphate (B84403) group. uni-konstanz.de Studies on flavodoxins have shown that the interactions involving the ribityl side chain and the phosphate group contribute the majority of the binding energy. uni-konstanz.deresearchgate.net

The substitution of the native flavin mononucleotide (FMN) with analogs like this compound provides a powerful tool for probing these interactions. This compound, which differs from FMN in the methylation pattern of the isoalloxazine ring, can form strong, catalytically active complexes with certain apoflavodoxins. psu.edu The altered structure of the isoalloxazine ring in this compound and other analogs can lead to changes in redox properties and substrate specificity. researchgate.net For instance, substituting FMN with 8-chloro-FMN in the FMN-binding domain of cytochrome P450BM-3 alters the redox properties sufficiently to stabilize an anionic semiquinone species, which is not observed with the native FMN. researchgate.net This demonstrates the sensitivity of the protein's function to the electronic structure of the flavin ring.

Allosteric modulation represents a key mechanism for regulating protein function, where binding at one site influences activity at a distant site. researchgate.netcalis.edu.cn While direct studies detailing this compound as an allosteric modulator are not extensively documented, the principles of allostery suggest that the binding of a flavin analog could induce conformational changes that modulate the protein's activity. researchgate.netoup.com The binding of a ligand to an allosteric site can alter the affinity or efficacy of the primary substrate by stabilizing different protein conformations. researchgate.netcalis.edu.cn In flavoproteins, the binding of FMN itself can cause significant conformational changes in the protein, such as altering the flexibility of loops within the binding pocket. researchgate.netunizar.es It is plausible that an analog like this compound, with its distinct structural properties, could stabilize a unique protein conformation, thereby acting as an allosteric modulator of the enzyme's function.

Structural Biology of this compound Bound to Proteins

The three-dimensional structures of flavoproteins reveal how the protein scaffold accommodates the flavin cofactor and creates a specific environment to control its reactivity. uni-konstanz.de The FMN-binding domain typically consists of a cavity shaped to perfectly accommodate the cofactor, with the isoalloxazine ring often buried and interacting with hydrophobic and aromatic residues, while the more hydrophilic ribityl phosphate tail extends towards the protein surface or is anchored by hydrogen bonds. uni-konstanz.deunizar.esresearchgate.net

Advanced Crystallographic Studies of this compound-Protein Complexes

X-ray crystallography provides atomic-level detail of the interactions between flavins and proteins. While crystal structures featuring this compound specifically are not as common as those with FMN, the vast number of FMN-protein complex structures allows for a detailed understanding of the binding principles that also govern this compound interactions.

In a typical FMN-binding protein like NADPH-cytochrome P450 reductase, the FMN is located in a domain composed of a five-stranded parallel β-sheet flanked by α-helices. pnas.org The binding is stabilized by a network of hydrogen bonds and van der Waals interactions. For example, in the LOV2 domain of a plant photoreceptor, the ribityl chain's hydroxyl groups form hydrogen bonds with asparagine and glutamine side chains, while the isoalloxazine ring is stabilized by hydrogen bonds to other asparagine and glutamine residues. researchgate.net The dimethylbenzene portion of the ring is typically situated in a nonpolar pocket.

Upon binding, flavins can induce significant conformational changes in the protein. Studies comparing the apo (flavin-free) and holo (flavin-bound) forms of dihydroorotate (B8406146) dehydrogenase and flavodoxin show that loops surrounding the binding site can change conformation significantly. unizar.eskopri.re.kr In Helicobacter pylori apoflavodoxin, the binding site for the isoalloxazine ring is partially filled by protein loops in the absence of FMN, which then move to accommodate the cofactor upon binding. unizar.es Similarly, NADH binding to the FdsBG subcomplex can induce a conformational change in the FMN-binding pocket. These structural changes are crucial for catalytic activity and regulation.

The table below summarizes key crystallographic data for the FMN-binding protein from Desulfovibrio vulgaris, illustrating the typical parameters obtained in such studies.

ParameterValue
Protein FMN-binding protein (Desulfovibrio vulgaris)
Space Group P2₁
Unit Cell Dimensions a = 37.2 Å, b = 84.6 Å, c = 41.1 Å, β = 94.1°
Resolution 1.2 Å
Molecules per Asymmetric Unit 2
Reference nih.gov

This interactive table summarizes crystallographic data for an FMN-binding protein, providing a reference for the type of structural information available.

Mutagenesis Studies of Protein Residues Affecting this compound Binding and Function

Site-directed mutagenesis is a fundamental technique used to identify and characterize the specific amino acid residues responsible for binding flavin cofactors and modulating their function. researchgate.netcsic.es By systematically replacing residues in the binding pocket and observing the effects on binding affinity and enzymatic activity, researchers can map the key interactions.

Studies on FMN-binding proteins have revealed that residues forming hydrogen bonds with the flavin's phosphate and ribityl groups are critical for high-affinity binding. researchgate.net For example, in Anabaena apoflavodoxin, the phosphate group's interaction is estimated to contribute as much as 7 kcal/mol to the binding energy, while the isoalloxazine ring contributes around 5–6 kcal/mol, primarily through stacking interactions with tryptophan and tyrosine residues. researchgate.net

The following table presents data from a mutagenesis study on an FMN-binding β-glucuronidase, demonstrating the impact of specific mutations on cofactor binding.

ProteinMutationFMN BindingEffect on CatalysisReference
Fp2GUSY152AWeaker AffinityNo significant effect osti.gov
RiGUSY152AWeaker AffinityNot specified osti.gov
Rg3GUSY159AWeaker AffinityImpacts KM osti.gov
Rh2GUSY159AWeaker AffinityImpacts KM osti.gov

This interactive table showcases results from site-directed mutagenesis studies, linking specific amino acid changes to their effects on FMN binding and enzyme kinetics.

These studies collectively demonstrate that the protein environment exerts precise control over flavin binding and reactivity through a distributed network of interactions, which can be effectively probed using a combination of flavin analogs like this compound and protein mutagenesis. researchgate.netcsic.es

Investigation of Biosynthetic Pathways Utilizing Iso Fmn Analogs

Probing Riboflavin (B1680620) and Flavin Nucleotide Biosynthesis Mechanisms

The biosynthesis of the essential flavin coenzymes, FMN and flavin adenine (B156593) dinucleotide (FAD), from their precursor riboflavin (vitamin B2) is a fundamental cellular process. This two-step conversion is catalyzed by riboflavin kinase (RFK or flavokinase) and FMN adenylyltransferase (FMNAT), also known as FAD synthetase. In many bacteria, these two activities are contained within a single bifunctional enzyme, whereas in most eukaryotes, they are carried out by separate proteins. nih.govcreative-proteomics.com Flavin analogs, including iso-FMN derivatives, are instrumental in probing the mechanisms of these key enzymes. researchgate.netuni-konstanz.de

By introducing analogs as potential substrates, researchers can investigate the substrate specificity and catalytic activity of flavokinase and FAD synthetase. For instance, studies on the human enzymes have shown that flavokinase can efficiently phosphorylate riboflavin analogs like roseoflavin (B1679541) (RoF) and 8-demethyl-8-amino-riboflavin (AF) to produce their corresponding mononucleotide versions, roseoflavin mononucleotide (RoFMN) and 8-demethyl-8-amino-riboflavin mononucleotide (AFMN). nih.gov This indicates a degree of flexibility in the enzyme's active site regarding the substituents on the isoalloxazine ring.

Further investigation into the second step, catalyzed by FAD synthetase, reveals more stringent structural requirements. Human FAD synthetase accepts RoFMN as a substrate to synthesize roseoflavin adenine dinucleotide (RoFAD), but it does not process AFMN. nih.gov This differential activity provides critical insights into the FMN-binding pocket of FAD synthetase, suggesting that certain modifications at the C8 position of the flavin ring are not tolerated for the adenylylation reaction to proceed. Similarly, studies with the bifunctional FAD synthetase from Escherichia coli (RibCF) showed that while it can produce RoFAD, it has a clear preference for the natural substrate, FMN, in competitive assays. nih.gov This use of analogs allows for a detailed mapping of enzyme-substrate interactions and helps to elucidate the molecular basis for substrate recognition and catalysis in flavin nucleotide biosynthesis. nih.govnih.gov

Studying Genetic Regulation and Feedback Mechanisms with Flavin Analogs

In many bacteria, the biosynthesis and transport of riboflavin are tightly regulated through a feedback mechanism involving FMN-responsive riboswitches. asm.org These are structured non-coding RNA elements located in the 5' untranslated regions of messenger RNAs (mRNAs) that directly bind to FMN. Upon binding FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation of the downstream genes, thus shutting down the pathway when the cofactor is abundant.

Flavin analogs have proven to be invaluable tools for studying the function and specificity of these genetic control elements. oup.com The antibiotic roseoflavin, after being converted to RoFMN within the cell, can effectively mimic FMN and bind to these riboswitches. nih.govasm.org This interaction triggers the same conformational change as FMN, repressing the expression of genes involved in riboflavin biosynthesis and transport. oup.com This was demonstrated in Bacillus subtilis, where roseoflavin was shown to downregulate the expression of a reporter gene controlled by an FMN riboswitch. oup.com

Furthermore, comparative studies using a variety of flavin analogs have helped to uncover the molecular basis for ligand recognition by different riboswitches. In vitro transcription/translation assays using FMN riboswitches from Streptomyces coelicolor and the roseoflavin-producing organism Streptomyces davawensis revealed different responses to a panel of flavins, including FMN, RoFMN, and riboflavin. oup.com The FMN riboswitch from the roseoflavin-sensitive S. coelicolor was negatively affected by RoFMN, while a key riboswitch in the resistant S. davawensis was not, highlighting a mechanism of self-resistance based on riboswitch specificity. oup.com The use of these analogs is crucial for dissecting the intricacies of these feedback loops and understanding how they contribute to metabolic homeostasis and antibiotic resistance. asm.org

Applications in the Elucidation of Novel Biosynthetic Enzyme Activities

The discovery and characterization of new enzymes are fundamental to understanding novel biosynthetic pathways. Flavin analogs, including this compound derivatives, serve as critical tools in this process by helping to assign functions to previously uncharacterized enzymes and to probe their catalytic mechanisms. researchgate.net Many biosynthetic pathways, particularly for complex natural products, involve flavoenzymes that perform specialized oxidation, reduction, or halogenation reactions.

When a new gene cluster for a natural product is identified, putative flavoenzymes are often annotated based on sequence homology. However, their precise function and substrate specificity must be determined experimentally. Flavin analogs are used to reconstitute apo-enzymes (enzymes with their cofactor removed) to test how modifications to the flavin structure affect catalytic activity. This approach was used to study L-lactate oxidase, where the apo-enzyme was reconstituted with a series of FMN analogs bearing different substituents at the C6 and C8 positions of the isoalloxazine ring. pnas.org The resulting kinetic data provided insights into the electronic environment of the active site and the mechanism of the reaction. pnas.org

In the biosynthetic pathway for the antitumor antibiotic C-1027, a single flavin reductase, SgcE6, was identified as providing the reduced flavin cofactor required by two different flavin-dependent enzymes: a halogenase and a monooxygenase. d-nb.info Characterization of SgcE6 using its natural substrates (NADH) and various flavin acceptors, including FAD and FMN, was essential to elucidate its specific role and confirm its ability to service multiple enzymes within the pathway. d-nb.info Although the enzyme showed a strong preference for FAD, such studies using different flavins are crucial for defining the role of newly discovered enzymes. This application of flavin analogs is a cornerstone of functional genomics, enabling scientists to move from gene sequence to biochemical function and to piece together the complex enzymatic machinery of natural product biosynthesis.

Advanced Methodologies and Future Directions in Iso Fmn Research

Development of Innovative Analytical Techniques for Iso-FMN Characterization in Complex Systems

The accurate characterization of this compound within complex biological and chemical systems necessitates the development and application of advanced analytical techniques. Traditional methods are often pushed to their limits when dealing with nanoscale structures or complex matrices, requiring innovative approaches. european-mrs.com Mass spectrometry (MS) is a cornerstone of modern analytical science, offering high sensitivity and precision for compound identification and quantification. chromatographyonline.com The integration of MS with other techniques, such as chromatography (e.g., HPLC) and nuclear magnetic resonance (NMR) spectroscopy, provides a more comprehensive understanding of complex samples. chromatographyonline.com Coupling MS with chromatographic techniques improves separation and identification, while integration with NMR offers complementary structural information. chromatographyonline.com This multidimensional approach is valuable for studying complex biological systems, environmental samples, and industrial products. chromatographyonline.com

Specific MS techniques like ion trap MS are particularly valuable for multi-stage mass spectrometry (MSn), which provides detailed structural information through multiple fragmentation stages. chromatographyonline.com Quadrupole MS is also widely used for quantitative analysis and complex mixture analysis due to its versatility and robustness. chromatographyonline.com MS/MS and MSn approaches are particularly valuable in metabolomics for the comprehensive analysis of metabolic pathways and the identification of complex metabolites. chromatographyonline.com

Other innovative analytical techniques with potential relevance include advanced optical spectroscopic techniques, ultramicroscopy, interferometric methods, and scanning-probe techniques like AFM. european-mrs.com Real-time spectroscopic techniques such as Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are indispensable in various applications, from industrial process control to environmental monitoring and medical diagnostics. mdpi.com Electrochemical techniques also play a crucial role in real-time monitoring, offering high sensitivity and rapid response times. mdpi.com The integration of these diverse techniques, along with automated systems and chemometric tools for data analysis, enhances the accuracy and reliability of results and allows for real-time monitoring and decision-making. mdpi.com

Integrated Computational and Experimental Approaches for Predicting this compound Behavior

Understanding and predicting the behavior of this compound in various environments and interactions requires the integration of computational and experimental approaches. Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, provide insights into molecular interactions and properties at an atomic level. biorxiv.orgresearchgate.netacs.orgnih.gov

Molecular dynamics simulations can provide insights into the dynamic processes occurring in biomolecular systems, including the binding of small molecules like FMN to riboswitches. biorxiv.org Enhanced sampling methods, such as multi-dimensional virtual-system coupled molecular dynamics (mD-VcMD), are designed for investigating molecular binding processes and can reproduce rare conformational motions. biorxiv.org These methods assign statistical weights to sampled conformations, allowing the ensemble of snapshots to be regarded as a thermally equilibrated ensemble. biorxiv.org

DFT calculations can be used to theoretically evaluate interactions, such as the stabilization energy for pre-polymerization adducts, which can then be experimentally validated. researchgate.net Integrated approaches combining computational predictions with experimental binding assays have been successfully used to study molecular recognition elements. researchgate.net

Computational predictions are also being used to understand and predict the behavior of materials under different conditions, such as the deformation behavior of steels under cyclic loading, by implementing constitutive models in simulation software and validating them against experimental data. researchgate.net In drug discovery, computational docking approaches are used to predict protein-ligand interactions, often combined with experimental validation. acs.orgnih.gov The integration of computational and experimental methods is crucial for developing a fundamental understanding of complex phenomena and advancing predictive modeling. iafss.org

Design and Engineering of Flavoenzymes with Custom this compound Cofactors for Fundamental Studies

The design and engineering of flavoenzymes incorporating custom this compound cofactors represent a powerful approach for fundamental studies of enzyme mechanism, specificity, and regulation. Flavoproteins are essential redox proteins that often utilize flavin cofactors like FMN and FAD. researchgate.netnih.gov While typically non-covalently bound, the interaction is often strong. researchgate.netnih.gov

Reversible dissociation of flavoproteins into apoprotein and flavin allows for reconstitution with natural or artificial flavins, providing insights into protein folding, function, and mechanism. researchgate.net Replacing the natural cofactor with artificial flavins has been particularly useful for determining solvent accessibility, polarity, reaction stereochemistry, and the dynamic behavior of flavoprotein active sites. researchgate.net

Engineering flavoenzymes with custom cofactors allows for the exploration of how variations in the flavin structure influence enzyme activity, redox potentials, and interaction with the protein environment. Studies on flavodoxins, which bind FMN, have investigated the role of neighboring amino acid residues in modulating flavin reduction potentials and the energetics of the FMN:apoprotein interaction. researchgate.net Site-directed mutagenesis, combined with techniques like laser flash photolysis and pulsed EPR, allows for the investigation of the molecular mechanisms of flavoenzyme regulation by studying the formation of the interdomain flavin/heme complex. nsf.gov

The ability to synthesize labile FMN derivatives with high selective phosphorylation is crucial for preparing custom cofactors for these studies. mdpi.com These engineered flavoenzymes with tailored this compound cofactors serve as valuable tools for dissecting complex catalytic mechanisms and understanding the intricate interplay between the protein scaffold and the flavin cofactor.

Exploration of this compound Analogs in Synthetic Biology Applications for Modified Biocatalytic Pathways

The exploration of this compound analogs in synthetic biology applications holds significant potential for designing modified biocatalytic pathways and expanding the capabilities of engineered biological systems. Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes. acs.org

Enzymes are central to biocatalysis, and their performance can be improved through protein engineering. mdpi.com Artificial small molecules, including coenzyme analogs and designer cofactors, are increasingly being used in enzyme engineering to expand the types of enzymatic reactions and metabolic pathways in cells. mdpi.com This promotes the development of more sustainable production processes with greener chemistry. acs.org

This compound analogs could serve as novel cofactors in engineered enzymes or synthetic metabolic pathways. By introducing this compound or its analogs, researchers could potentially alter the redox properties, substrate specificity, or regulatory mechanisms of flavoenzymes within a synthetic biological context. This could lead to the development of novel biocatalysts for the production of chemicals and materials, potentially from renewable resources or waste streams. acs.orgfrontiersin.org

The modularity of natural product biosynthesis, such as isoprenoid production, provides a framework for engineering pathways to produce new-to-nature compounds. frontiersin.orgnih.gov The promiscuity of enzymes towards non-natural substrates or the incorporation of non-natural cofactors can be leveraged to create novel biosynthetic avenues. nih.gov While much work in synthetic biology has focused on other cofactor systems or building blocks like non-natural nucleotides and amino acids, the unique properties of this compound suggest its potential as a tool for diversifying biocatalytic capabilities. mdpi.com Future directions include exploring the ability of this compound analogs to be utilized by existing or engineered enzymatic pathways and their potential in precursor-directed biosynthesis to generate libraries of desired compounds. nih.gov

Q & A

Q. How can researchers ethically justify animal studies for this compound when in vitro data is inconclusive?

  • Methodological Answer :
  • Follow the 3R principles (Replacement, Reduction, Refinement):
  • Use computational models (e.g., organ-on-chip) as preliminary screens.
  • Limit cohort sizes via power analysis to meet statistical thresholds.
  • Obtain approval from institutional animal ethics committees with explicit justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.